2-(Iodomethyl)tetrahydrofuran

Catalog No.
S1916030
CAS No.
5831-70-9
M.F
C5H9IO
M. Wt
212.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Iodomethyl)tetrahydrofuran

CAS Number

5831-70-9

Product Name

2-(Iodomethyl)tetrahydrofuran

IUPAC Name

2-(iodomethyl)oxolane

Molecular Formula

C5H9IO

Molecular Weight

212.03 g/mol

InChI

InChI=1S/C5H9IO/c6-4-5-2-1-3-7-5/h5H,1-4H2

InChI Key

BMZJORGYEOQMFR-UHFFFAOYSA-N

SMILES

C1CC(OC1)CI

Canonical SMILES

C1CC(OC1)CI

The exact mass of the compound 2-(Iodomethyl)tetrahydrofuran is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631673. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Iodomethyl)tetrahydrofuran, CAS 5831-70-9, is a specialized alkylating agent used to introduce the tetrahydrofurfuryl group into target molecules. This structural motif is a common substructure in a wide range of biologically active compounds and natural products [1]. The compound functions as a key precursor in nucleophilic substitution reactions where the iodide atom serves as an excellent leaving group, facilitating the formation of new carbon-heteroatom or carbon-carbon bonds under specific and often mild conditions [2].

Substituting 2-(Iodomethyl)tetrahydrofuran with its brominated or chlorinated analogs is not a direct one-to-one replacement and can lead to significant process inefficiencies. The choice of halide dictates the reactivity of the C-X bond (C-I > C-Br > C-Cl), directly impacting required reaction temperatures, times, and achievable yields [1]. The superior leaving group ability of iodide often permits reactions under milder conditions, which is critical for preventing the degradation of sensitive substrates and minimizing side-product formation. Opting for a less reactive bromo- or chloro- analog may necessitate harsher conditions, potentially compromising the integrity of complex molecules and lowering overall synthesis efficiency.

Increased Reaction Yield in Heterocyclic Alkylation Compared to Bromomethyl Analog

In a direct comparison of alkylating agents for the O-alkylation of a pyrimidin-2(1H)-one substrate, the iodomethyl derivative demonstrated a clear advantage in product yield over its bromomethyl counterpart. Under identical reaction conditions (K2CO3 base, refluxing acetonitrile, 16 hours), the iodinated reagent achieved a final product yield of 87%, compared to 80% for the brominated analog [1].

Evidence DimensionIsolated Product Yield
Target Compound Data87% (for the iodomethyl-activated reagent)
Comparator Or BaselineBromomethyl-activated reagent: 80%
Quantified Difference+7% absolute yield improvement
ConditionsO-alkylation of pyrimidin-2(1H)-one with K2CO3 in refluxing MeCN for 16 hours.

This 7% increase in yield per step can significantly enhance overall throughput and economic viability in a multi-step synthesis, reducing raw material costs and downstream purification requirements.

Enabling Milder Reaction Conditions Through Superior Leaving Group Ability

The carbon-iodine bond is significantly weaker and more polarizable than carbon-bromine or carbon-chlorine bonds, making iodide a superior leaving group in nucleophilic substitution (SN2) reactions [1]. This fundamental reactivity difference means that reactions with 2-(Iodomethyl)tetrahydrofuran can often be conducted at lower temperatures or for shorter durations compared to those using 2-(bromomethyl)- or 2-(chloromethyl)tetrahydrofuran. This enhanced reactivity is a key process parameter for syntheses involving thermally sensitive or complex molecular scaffolds.

Evidence DimensionChemical Reactivity (Leaving Group Ability)
Target Compound DataHigh (Iodide is one of the most effective leaving groups)
Comparator Or BaselineBromide (Good), Chloride (Moderate)
Quantified DifferenceQualitatively higher reactivity, enabling milder process conditions.
ConditionsGeneral nucleophilic substitution (SN2) reactions.

The ability to use milder conditions expands synthesis compatibility with sensitive functional groups, reduces energy consumption, and can increase process throughput by shortening reaction times.

High-Yield Synthesis of Functionalized Heterocycles

For multi-step syntheses where maximizing yield at each step is critical, such as in the development of pharmaceutical intermediates based on heterocyclic cores. The demonstrated ability to achieve higher yields compared to brominated analogs makes it the preferred choice for economically sensitive production campaigns [1].

Alkylation of Thermally Labile or Complex Substrates

When introducing the tetrahydrofurfuryl moiety to a substrate with sensitive functional groups that would degrade under the harsher conditions (higher temperatures, longer reaction times) required for less reactive chloro- or bromo- analogs. The high reactivity of the C-I bond enables efficient alkylation under milder, more forgiving process conditions.

Accelerating Process Development Cycles

In research and development settings where rapid and reliable synthesis is paramount. The high reactivity of 2-(Iodomethyl)tetrahydrofuran often leads to cleaner reactions with shorter completion times, facilitating faster purification and characterization, thereby accelerating the overall discovery and development timeline.

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Dates

Last modified: 08-16-2023

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